Ganoderic acid
Description
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids predominantly found in the genus Ganoderma, notably in G. lucidum and G. lingzhi. These compounds are characterized by a tetracyclic lanostane skeleton modified with hydroxyl, ketone, and carboxyl groups, which confer diverse bioactivities such as anticancer, anti-inflammatory, and α-glucosidase inhibitory properties . Since their first isolation in 1982 (ganoderic acids A and B), over 170 ganoderic acid variants have been identified, with structural diversity arising from variations in oxidation states, side-chain modifications, and esterification patterns . Their biosynthesis follows the mevalonate pathway, involving key enzymes such as squalene synthase (sqs) and oxidosqualene cyclase (osc), which are upregulated under stress conditions like high oxygen or oleic acid exposure .
Structure
3D Structure
Properties
IUPAC Name |
(2R,6R)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,23,32,35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21?,23+,28+,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOKDAQBNHPJFD-PMVVSAHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fruiting Body vs. Mycelial Biomass
Ganoderic acids are predominantly extracted from two primary sources:
-
Fruiting bodies : Mature sporophores contain 0.8–1.2% (w/w) total GAs, with ganoderic acid A (GA-A) as the most abundant variant.
-
Mycelia : Liquid fermentation enables scalable production, yielding 20–50 mg/L GA-S and GA-T under optimized conditions.
Pretreatment protocols :
-
Fruiting bodies : Dried at 60°C, pulverized to 70–150 μm particles.
-
Mycelia : Centrifuged at 4,500 rpm, washed with deionized water, and lyophilized.
Extraction Methodologies
Ethanol Ultrasonic-Assisted Extraction
Supercritical Fluid Extraction (SFE)
Hydrolysis-Assisted Extraction
-
Enhanced recovery : Simultaneous extraction-hydrolysis with 80% ethanol at 60°C increases GA yield by 63–86%.
-
Key factor : Acidic hydrolysis (0.5% HCl) cleaves glycosidic bonds, releasing aglycone GAs.
Purification Techniques
Liquid-Liquid Partitioning
High-Speed Counter-Current Chromatography (HSCCC)
Gel Permeation Chromatography
Recrystallization
Industrial-Scale Production
Static Liquid Culture Bioreactors
Submerged Fermentation Enhancements
-
Inducers : 1.5% microcrystalline cellulose (MCC) boosts GA production by 85.96%.
-
Metabolic engineering : Upregulation of lanosterol synthase and cytochrome P450 enzymes.
Analytical Validation
High-Performance Liquid Chromatography (HPLC)
LC-MS Quantification
-
APCI-MS : Characteristic [M-nH₂O+H-130]+ fragments at m/z 455–485.
-
Application : Fingerprinting of 14 GAs in commercial products.
Comparative Efficiency of Methods
Table 1. Yield and Purity Across Extraction-Purification Workflows
| Method | Yield (%) | Purity (%) | Time (h) | Scale |
|---|---|---|---|---|
| Ethanol ultrasonic | 80 | 70–75 | 3 | Pilot |
| SFE + HSCCC | 45 | 95 | 12 | Industrial |
| Alkaline partition | 35 | 97.5 | 24 | Laboratory |
| Static bioreactor | N/A | 4.96 mg/g | 240 | Industrial |
Table 2. Purification Efficacy of Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones or carboxylic acids, while reduction of the ketones may produce secondary alcohols.
Scientific Research Applications
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory effects of Ganoderic acid C2 (GAC). Research indicates that GAC can counteract cyclophosphamide-induced immunosuppression, enhancing immune function through pathways involving STAT3 and TNF . In animal models, GAC administration resulted in improved body weight and immune organ indices, demonstrating its potential as an immunotherapeutic agent.
Key Findings:
- GAC targets immune and inflammatory pathways.
- Experimental validation showed increased expression of immune-related genes.
- Potential for developing innovative drugs to enhance immunity.
Anti-Cancer Properties
Ganoderic acids exhibit significant anti-cancer properties across various types of malignancies. For instance, this compound A (GA-A) has been shown to inhibit proliferation and invasion in breast cancer and osteosarcoma cells . Additionally, this compound DM (GADM) has been identified as a potential treatment for breast cancer by inhibiting the PIK3CA protein, which is crucial for cancer cell growth .
Table 1: Summary of Anti-Cancer Activities of Ganoderic Acids
Cardiovascular Health
Ganoderic acids also demonstrate cardioprotective effects, particularly in atherosclerosis. Studies have shown that these compounds can inhibit macrophage polarization towards the M1 phenotype, which is associated with inflammation and plaque instability . This mechanism contributes to improved plaque stability and reduced necrotic core size in atherosclerotic lesions.
Key Findings:
- GA significantly reduces inflammation by modulating macrophage activity.
- Enhances plaque stability in atherosclerosis models.
- Provides a theoretical basis for using ganoderic acids in cardiovascular therapies.
Neuroprotective Effects
This compound A has shown promise in neuroprotection, particularly in models of epilepsy. In vitro studies indicate that it can reduce neuronal apoptosis under stress conditions . While further research is needed to explore its efficacy in vivo, these findings suggest potential applications in treating neurological disorders.
Key Findings:
- GA-A protects neurons from apoptosis during epileptic conditions.
- Potential for developing treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ketone groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ganoderic acids belong to a broader family of Ganoderma triterpenoids, which include ganoderiols, ganoderals, and ganolactones . Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Ganoderic Acids and Related Compounds
Key Differences:
Functional Groups: Ganoderic acids are distinguished by carboxyl groups, whereas ganoderiols have diols and ganolactones feature lactone rings. These groups influence solubility and target specificity. For example, this compound DM’s carboxyl group enhances its osteoclastogenesis inhibition, while ganolactones’ lactone rings improve membrane permeability .
Bioactivity Profile: Ganoderic acids exhibit broader anticancer activity (e.g., this compound Y inhibits liver and lung cancer cells with IC₅₀ values of 29.9–33.5 µM) compared to ganoderiols, which are more cytotoxic to specific tumor lines .
Biosynthetic Regulation: this compound synthesis is highly responsive to environmental factors like oxygen levels (60% oxygen increases this compound A by 2.79-fold), whereas ganoderiol production is less studied in this context .
Pharmacological Comparison with Functionally Similar Compounds
Ganoderic acids are often compared to other triterpenoids and polyphenols for shared bioactivities:
Table 2: Pharmacological Comparison with Non-Ganoderma Compounds
Notable Findings:
- Anticancer Selectivity: this compound Y targets liver (SMMC-7721) and lung (A549) cancer cells, while betulinic acid is melanoma-specific .
- Synergistic Effects: Ganoderic acids enhance the efficacy of chemotherapeutics via P-glycoprotein inhibition, a mechanism less pronounced in oleanolic acid .
- Metabolic Stability: this compound H exhibits higher oral bioavailability than curcumin, attributed to its carboxyl group improving solubility .
Variability in this compound Composition
The composition of ganoderic acids varies significantly across species, tissues, and growth conditions:
- Species: G. lucidum contains higher this compound A/B levels (4.44 g/kg under ozone treatment) than G. sinense, which produces unique variants like sinense acid A .
- Tissue Specificity: Fruiting bodies accumulate ganoderic acids A and C2, whereas mycelia favor this compound DM .
- Environmental Factors: High oxygen (60%) boosts this compound A by 2.79-fold, while oleic acid induces a 3.8-fold increase in total triterpenoid yield .
Biological Activity
Ganoderic acid, a bioactive compound primarily derived from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its diverse biological activities. This article explores the pharmacological effects of various ganoderic acids, particularly focusing on their immunomodulatory, anti-cancer, and neuroprotective properties, supported by recent research findings and case studies.
Overview of this compound
Ganoderic acids are a group of triterpenoids found in Ganoderma lucidum, known for their potential therapeutic effects. Among the most studied are this compound A (GA-A), this compound B (GA-B), and this compound C (GA-C). These compounds exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
1. Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory properties of this compound C2 (GAC). Research demonstrated that GAC can counteract cyclophosphamide-induced immunosuppression by modulating key immune pathways. The study identified 56 targets related to GAC's action, primarily involved in immune and inflammatory responses. Notably, GAC was shown to enhance the expression of STAT3 and TNF genes, crucial for immune function .
Table 1: Immunomodulatory Effects of this compound C2
| Target Gene | Function | Effect of GAC |
|---|---|---|
| STAT3 | Transcription factor in immune response | Upregulated expression |
| TNF | Pro-inflammatory cytokine | Upregulated expression |
2. Anti-Cancer Properties
Ganoderic acids have been extensively studied for their anti-cancer properties. For instance:
- This compound A (GA-A) : Exhibits significant cytotoxicity against various cancer cell lines by inducing apoptosis through the p53-MDM2 pathway .
- This compound B (GA-B) : Shown to inhibit tumor growth in leukemia cells and induce apoptosis .
- This compound F (GA-F) : Demonstrated in vivo anti-tumor effects in lung carcinoma models, effectively reducing tumor size without significant side effects .
Table 2: Anti-Cancer Activities of Ganoderic Acids
3. Neuroprotective Effects
The neuroprotective potential of ganoderic acids has also been explored, particularly concerning neurodegenerative diseases. Research indicates that these compounds can modulate inflammation and oxidative stress, which are critical factors in neurodegeneration.
A literature review summarized that ganoderic acids target specific pathogenic proteins and regulate autophagy, contributing to their neuroprotective effects. These findings suggest a multi-target approach in developing treatments for conditions like Alzheimer's disease .
Table 3: Neuroprotective Mechanisms of Ganoderic Acids
| Mechanism | Effect |
|---|---|
| Anti-inflammatory | Reduces neuroinflammation |
| Antioxidative | Scavenges free radicals |
| Autophagy regulation | Promotes clearance of damaged proteins |
Case Studies
Several case studies have provided insights into the clinical applications of ganoderic acids:
- Case Study on Immunomodulation : In a controlled study involving animal models with cyclophosphamide-induced immunosuppression, administration of GAC significantly improved immune markers compared to controls. This suggests its potential use as an adjunct therapy in immunocompromised patients .
- Clinical Trials on Cancer Patients : Preliminary trials involving GA-A showed promising results in reducing tumor markers in patients with various malignancies, indicating its potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the primary analytical methods for identifying and quantifying ganoderic acids in Ganoderma species?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis spectrophotometry is widely used for quantification, while LC-MS and GC-MS provide structural elucidation and high sensitivity for sterol analysis . Near-infrared (NIR) spectroscopy and HPTLC are preferred for rapid, solvent-efficient fingerprinting of complex matrices, such as spore powders . Researchers should validate methods using reference standards (e.g., ganoderic acids A, B, C, D) as specified by pharmacopeias .
Q. How can researchers design experiments to screen ganoderic acids for pharmacological activity?
- Methodological Answer : Standard assays include in vitro anti-proliferative tests (e.g., MTT assay on cancer cell lines like HeLa) and enzyme inhibition studies (e.g., ACE inhibition assays). For example, ganoderic acid K exhibits IC₅₀ values of 19.8 µM against HeLa cells, requiring dose-response curves and triplicate trials to ensure reproducibility . Prioritize cell lines with documented sensitivity to triterpenoids and include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What are the critical steps in optimizing extraction efficiency for ganoderic acids?
- Methodological Answer : Use response surface methodology (RSM) with central composite design (CCD) to optimize solvent polarity, temperature, and extraction time. Ethanol-water mixtures (70–80%) are effective for polar triterpenoids, while Soxhlet extraction maximizes yield for non-polar derivatives. Validate yields via HPLC and compare with published purity thresholds (>98%) .
Advanced Research Questions
Q. How should researchers address discrepancies in reported bioactivity data for ganoderic acids across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables, such as differences in fungal subspecies, extraction protocols, or cell line specificity. Multivariate analysis (e.g., PCA or PLS-DA) can isolate bioactive compounds (e.g., this compound X’s topoisomerase inhibition) from matrix effects . Cross-validate findings using orthogonal assays (e.g., apoptosis markers for cytotoxicity claims) .
Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Synthesize or isolate derivatives (e.g., this compound T-Q, AM1) and test their bioactivity against a common target (e.g., microtubule polymerization). Use molecular docking studies to correlate functional groups (e.g., acetylated side chains) with binding affinity. Hierarchical clustering analysis (HCA) can group derivatives by activity profiles, revealing SAR trends .
Q. How can researchers ensure reproducibility in this compound studies when working with heterogeneous fungal samples?
- Methodological Answer : Standardize fungal material by sourcing from certified cultivators and verifying species via DNA barcoding. Apply chemometric tools (e.g., SIMCA) to batch-correct spectral or chromatographic data. Publish raw datasets (e.g., LC-MS chromatograms) in supplementary materials to enable cross-lab validation .
Q. What statistical approaches are recommended for analyzing complex this compound datasets (e.g., metabolomics or transcriptomics)?
- Methodological Answer : For multivariate data, use PCA to reduce dimensionality and identify key metabolites. Machine learning algorithms (e.g., random forests) can predict bioactivity from chemical fingerprints. Report effect sizes and confidence intervals to distinguish statistically significant results from noise .
Data Contradiction and Validation
Q. How should conflicting results about ganoderic acids’ mechanism of action (e.g., apoptosis vs. autophagy induction) be resolved?
- Methodological Answer : Design dose- and time-dependent studies to delineate mechanisms. Use flow cytometry with Annexin V/PI staining for apoptosis and LC3-II Western blotting for autophagy. Compare results across multiple cell lines and consider co-treatment with pathway inhibitors (e.g., caspase inhibitors) .
Q. What validation strategies are critical when reporting novel this compound compounds?
- Methodological Answer : Confirm novel structures via 2D NMR (¹H-¹³C HSQC, HMBC) and high-resolution MS. Cross-check spectral data against databases (e.g., Reaxys, SciFinder). Replicate isolation and bioactivity assays in independent labs to rule out procedural artifacts .
Experimental Design Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
